2-Chloro-5-nitro-4-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-5-nitro-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications, particularly in the fields of agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the nitration of 2-Chloro-4-(trifluoromethyl)pyridine. The reaction conditions often involve the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the control of reaction parameters such as temperature, pressure, and the concentration of reactants is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used for substitution reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Major Products
The major products formed from these reactions include substituted pyridines, aminopyridines, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-Chloro-5-nitro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by interacting with nucleophilic sites on proteins or DNA . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the nitro group, which affects its reactivity and applications.
2-Chloro-4-fluoro-5-nitrobenzotrichloride: Another related compound with different substituents that influence its chemical behavior.
Uniqueness
2-Chloro-5-nitro-4-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it valuable for various applications .
Properties
IUPAC Name |
2-chloro-5-nitro-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-1-3(6(8,9)10)4(2-11-5)12(13)14/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWHBSCVXBWSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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